Optical Rotation as a Chiral Identity Marker: Quantified Differentiation from Boc-L-Valine
Boc-N-methyl-L-valine exhibits a specific optical rotation of [α]²⁰/D −94±3° (c = 0.5%, ethanol), which differs substantially from Boc-L-valine's [α]²⁰/D −6.2±0.5° (c = 1%, acetic acid) and [α]²⁰/D −30±1° (c = 1%, ethanol) . This pronounced levorotatory shift reflects the stereoelectronic impact of N-methylation on the chiral center and provides a robust analytical marker for compound identity verification and enantiomeric purity assessment during incoming quality control.
| Evidence Dimension | Specific optical rotation |
|---|---|
| Target Compound Data | [α]²⁰/D −94±3° (c = 0.5% in ethanol) |
| Comparator Or Baseline | Boc-L-valine: [α]²⁰/D −6.2±0.5° (c = 1% in acetic acid); Boc-L-valine: [α]²⁰/D −30±1° (c = 1% in ethanol) |
| Quantified Difference | Difference magnitude: >60° (ethanol conditions); >85° (acetic acid conditions) |
| Conditions | Polarimetry at 20°C with D-line sodium light; concentration and solvent as specified |
Why This Matters
This large, quantifiable difference in optical rotation enables unambiguous analytical discrimination between Boc-N-methyl-L-valine and Boc-L-valine during incoming QC, preventing costly misidentification errors in peptide synthesis workflows.
